

Samotolisib Application Notes and Protocols

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Compound Focus: Samotolisib

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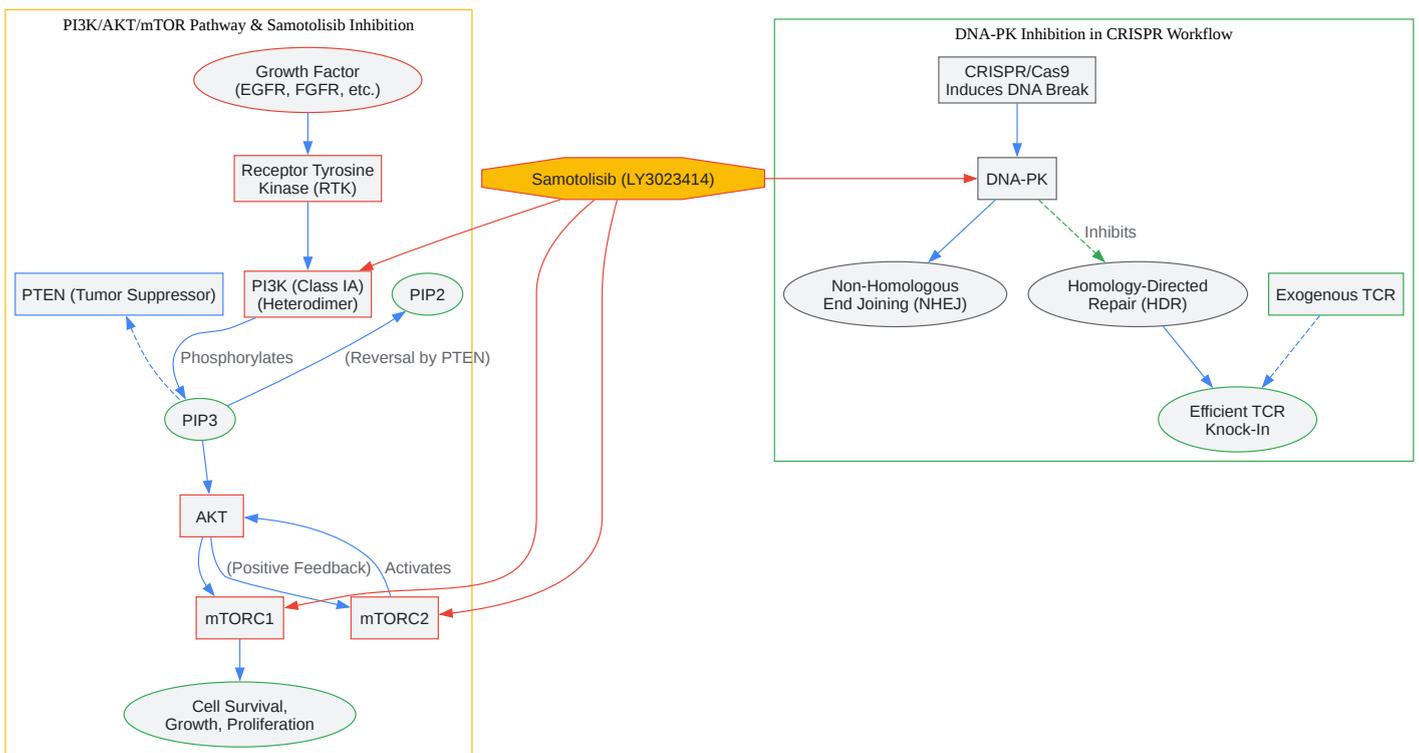
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Mechanism of Action and Target Pathway

Samotolisib is a potent, ATP-competitive inhibitor that targets key signaling nodes in the **PI3K/AKT/mTOR (PAM) pathway** and the **DNA-dependent protein kinase (DNA-PK)** [1] [2]. The PAM pathway is a highly conserved signal transduction network that promotes cell survival, growth, and proliferation, and is one of the most frequently activated pathways in human cancer [3]. **Samotolisib** simultaneously inhibits both mTORC1 and mTORC2, unlike rapalogs like everolimus which only allosterically inhibit mTORC1. This dual inhibition is hypothesized to circumvent feedback loops that often restore pathway activity when only a single component is targeted [4].

The following diagram illustrates the core signaling pathways targeted by **Samotolisib** and its role in a specific research application (CRISPR/Cas9 gene editing):



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Clinical Trial Data and Protocols

The primary clinical data for **Samotolisib** comes from two phase II trials. The following tables summarize the key quantitative findings and dosing regimens from these studies.

Clinical Efficacy and Patient Demographics

Table 1: Summary of Clinical Trial Outcomes for **Samotolisib**

Trial Parameter	NCI-COG Pediatric MATCH (Solid/CNS Tumors) [4]	Phase Ib/II (mCRPC) [1]
Study Design	Single-arm, phase II	Randomized, placebo-controlled (vs. placebo + enzalutamide)
Patient Population	Patients aged 1-21 with relapsed/refractory solid and CNS tumors with PI3K/mTOR pathway alterations	Men with mCRPC following progression on abiraterone
Primary Endpoint	Objective Response Rate (ORR)	Progression-Free Survival (PFS) by PCWG2 criteria
ORR	0% (0 of 17 patients)	Not the primary endpoint for combination therapy
Median PFS	3-month PFS rate: 12% (95% CI: 2%–31%)	3.8 months (Samotolisib + Enzalutamide) vs. 2.8 months (Placebo + Enzalutamide); P = 0.003

Trial Parameter	NCI-COG Pediatric MATCH (Solid/CNS Tumors) [4]	Phase Ib/II (mCRPC) [1]
Median rPFS	Not reported	10.2 months (Samotolisib + Enzalutamide) vs. 5.5 months (Placebo + Enzalutamide); P = 0.03
Most Common Diagnoses/Alterations	Osteosarcoma (n=6), High-grade glioma (n=5); PTEN (n=6), PIK3CA (n=5), TSC2 (n=3)	mCRPC; biomarker benefit in AR-v7 negative and PTEN intact patients

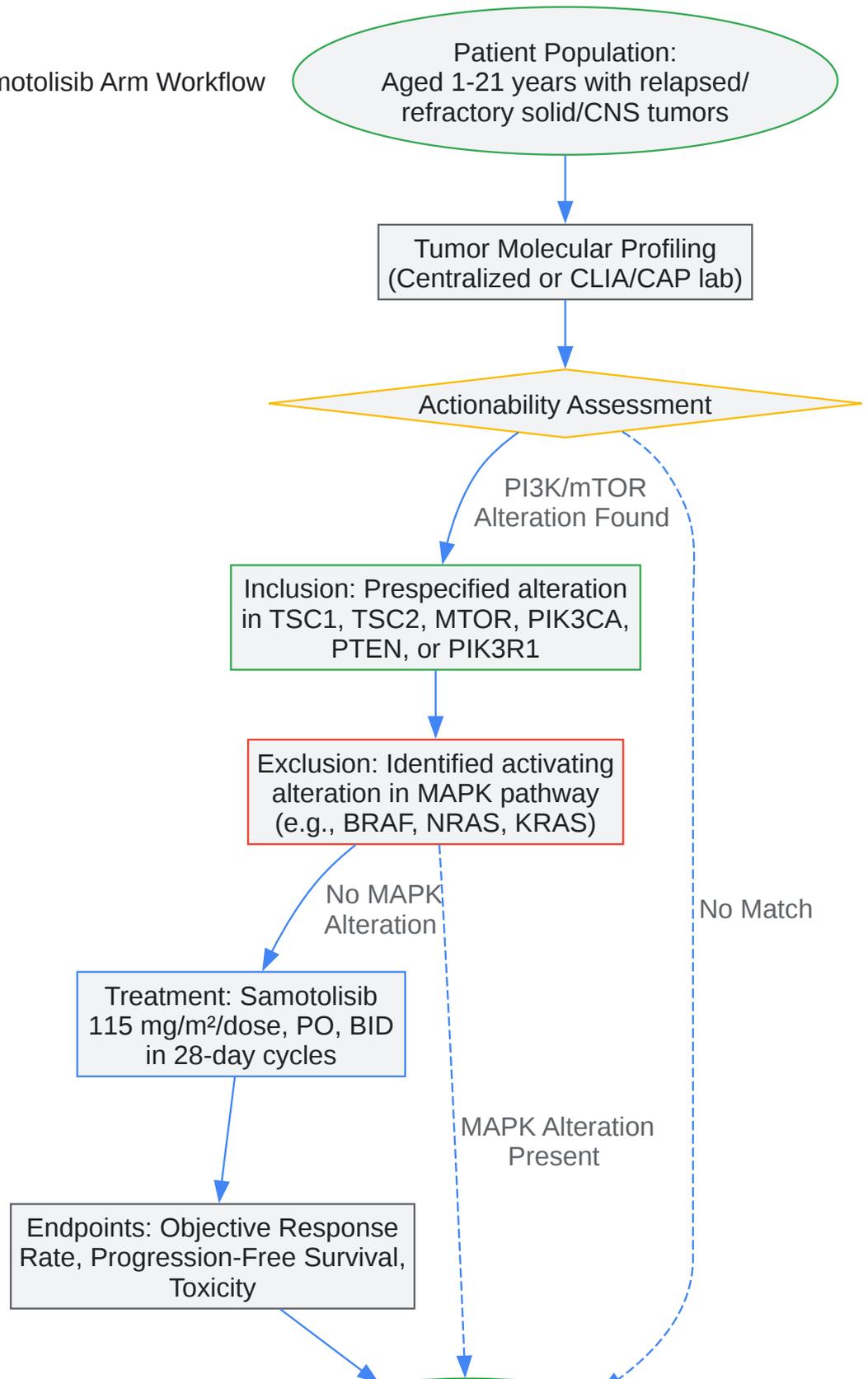
Table 2: Dosing Regimens and Common Toxicities

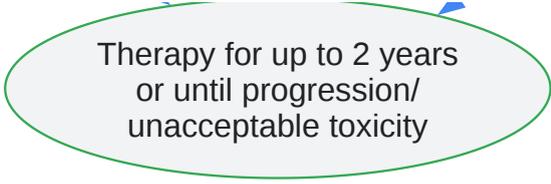
Protocol Aspect	NCI-COG Pediatric MATCH [4]	Phase Ib/II (mCRPC) [1]
Recommended Phase 2 Dose	115 mg/m²/dose , orally, twice daily	200 mg (flat dose), orally, twice daily (in combination with Enzalutamide 160 mg once daily)
Cycle Duration	28-day cycles	28-day cycles
Dose-Limiting Toxicities (DLTs)	Mucositis, Pneumonitis	None reported in the Phase Ib lead-in segment
Common Adverse Events	Not specified in detail, but DLTs indicate potential for mucosal and pulmonary inflammation	The combination had "tolerable side effects" and a "favorable safety profile"

Detailed Clinical Protocol from Pediatric MATCH Trial

The following workflow outlines the patient selection and treatment protocol from the NCI-COG Pediatric MATCH trial, which serves as a model for a histology-agnostic clinical study design [4].

Pediatric MATCH Trial Samotolisib Arm Workflow





Therapy for up to 2 years
or until progression/
unacceptable toxicity

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Samotolisib in Research: A Protocol for CRISPR/Cas9 Gene Editing

Beyond oncology trials, **Samotolisib** has been identified as a critical reagent in a non-cancer application: improving the efficiency of CRISPR/Cas9-mediated gene editing in primary human T-cells for adoptive cell therapy [2].

Detailed Experimental Protocol for TCR Knock-In

Objective: To enhance the efficiency of site-specific integration of a transgenic T-cell receptor (TCR) into the TCR α chain (TRAC) locus of primary human T-cells using CRISPR/Cas9, facilitated by **Samotolisib**-mediated DNA-PK inhibition [2].

Materials:

- **Primary Human T-cells:** Isolated from peripheral blood.
- **CRISPR/Cas9 System:** Ribonucleoprotein (RNP) complex of Cas9 protein and sgRNA targeting the TRAC locus.
- **Donor Template:** AAV vector or plasmid DNA containing the transgenic TCR sequence flanked by homology arms.
- **Samotolisib:** Reconstituted in DMSO.
- **Culture Media:** Appropriate GMP-compatible T-cell expansion media.

Method:

- **T-cell Activation:** Activate isolated primary human T-cells using anti-CD3/CD28 beads or similar activating agents.
- **Electroporation:** Electroporate the activated T-cells with the CRISPR/Cas9 RNP complex to introduce a double-strand break in the TRAC locus.
- **Samotolisib Treatment: Immediately following electroporation, add Samotolisib to the culture media.** The study used a concentration that "markedly increase[s] KI efficiency" and is GMP-compatible, though the exact concentration was not provided in the abstract [2]. Incubate the cells with the inhibitor for a defined period (exact timing to be determined from the full manuscript).
- **Transduction:** Deliver the donor template containing the transgenic TCR (e.g., via AAV transduction) during the **Samotolisib** treatment window.
- **Washout and Expansion:** Remove the **Samotolisib**-containing media, wash the cells, and transfer them to fresh expansion media.
- **Quality Control:** Assess the T-cell product for:
 - **Knock-in Efficiency:** e.g., via flow cytometry or genomic PCR.
 - **Viability and Phenotype.**
 - **Effector Function:** e.g., cytokine production and tumor cell killing in vitro.
 - **Tumor Control:** in vivo models.

Key Findings: The protocol concluded that **Samotolisib** markedly increased knock-in efficiency without negatively impacting T-cell viability, phenotype, expansion, effector function, or tumor control capabilities, making it suitable for generating clinically relevant T-cell products [2].

Conclusion and Research Gaps

Samotolisib has been evaluated in structured clinical trials with defined patient populations and dosing. Furthermore, its application as a DNA-PK inhibitor in CRISPR/Cas9 protocols presents a significant and promising non-oncological use in cell engineering [2].

Available data has limitations. Detailed *in vitro* protocols for cancer cell line studies using **Samotolisib**—including specific concentrations, treatment durations, and assay readouts for proliferation or pathway inhibition—are not detailed in the searched clinical literature. Future research directions include combinatorial strategies to overcome parallel oncogenic signaling pathways and a deeper understanding of its role in high-grade malignancies [4].

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